N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide
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Overview
Description
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step includes the coupling of the pyrazole derivative with 5-bromo-2-chloropyridine-3-carboxylic acid under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with varying substituents on the pyrazole ring or the pyridine ring. Examples include:
- 1-benzyl-3-methyl-1H-pyrazol-5-yl)methanol
- 1-benzyl-3-methyl-1H-pyrazol-5-yl)oxyethanol .
Uniqueness
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-benzyl-5-methylpyrazol-3-yl)-5-bromo-2-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c1-11-7-15(23(22-11)10-12-5-3-2-4-6-12)21-17(24)14-8-13(18)9-20-16(14)19/h2-9H,10H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBKQLBFOHCGNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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